molecular formula C5H6ClN3O B1374698 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one CAS No. 874-20-4

2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B1374698
CAS No.: 874-20-4
M. Wt: 159.57 g/mol
InChI Key: QMMJHXCWJBYQNP-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one is a high-purity chemical intermediate of significant interest in organic and medicinal chemistry research. Its molecular formula is C5H6ClN3O, and it is characterized by its specific SMILES notation, CN1C(=O)C=C(N=C1N)Cl . This compound belongs to the 3,4-dihydropyrimidin-4-one chemical class, a scaffold recognized for its wide range of therapeutic and pharmacological properties . Dihydropyrimidine derivatives have been extensively studied for their diverse biological activities, including antiviral, antitumor, antibacterial, antifungal, and anti-inflammatory effects . Some closely related alkaloids are even known to be potent inhibitors of targets like HIV gp-120 . The core dihydropyrimidinone structure is a key building block in nucleic acids and is commonly synthesized via multi-component reactions, such as the Biginelli reaction, which is a powerful tool for generating molecular diversity in drug discovery . Researchers utilize this specific chloro-methyl derivative as a versatile synthon for the design and development of new heterocyclic compounds and for exploring structure-activity relationships (SAR) . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The researcher is responsible for verifying the identity, purity, and safe handling of the material upon receipt.

Properties

IUPAC Name

2-amino-6-chloro-3-methylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-9-4(10)2-3(6)8-5(9)7/h2H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMJHXCWJBYQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloro-5-methylpyrimidine with formamide under reflux conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

  • Antidiabetic Agents : Research indicates that derivatives of dihydropyrimidinones, including 2-amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one, exhibit potential as antidiabetic agents. These compounds can act as inhibitors for enzymes involved in glucose metabolism, thus aiding in the management of diabetes .
  • Antimicrobial Activity : Studies have shown that this compound demonstrates antimicrobial properties against various pathogens. Its structural attributes allow it to interact effectively with bacterial cell walls or metabolic pathways .

2. Chemical Synthesis

  • Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. It is often utilized in the preparation of other biologically active compounds, making it valuable in medicinal chemistry .
  • Reactions with Electrophiles : The presence of amino and chloro groups makes this compound reactive towards electrophiles, facilitating various chemical transformations useful in synthetic organic chemistry .

Case Studies

StudyFindings
Antidiabetic Activity A study demonstrated that derivatives of this compound inhibited DPP-IV (Dipeptidyl Peptidase IV), an enzyme implicated in glucose metabolism, leading to improved glycemic control in diabetic models .
Antimicrobial Properties Research indicated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Synthesis of Novel Compounds In synthetic studies, this compound was used as a starting material to create novel pyrimidine derivatives that showed enhanced biological activities, including anti-inflammatory effects .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents, molecular weights, melting points, and other properties of structurally related dihydropyrimidinone derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features References
Target Compound 2-NH₂, 3-CH₃, 6-Cl C₅H₆ClN₃O ~159.58 Not reported High reactivity due to Cl and NH₂ groups
6-N-(p-tolylamino)-2-methylthio-3,4-dihydropyrimidin-4-one (8b) 2-SCH₃, 6-NH(p-tolyl) C₁₂H₁₃N₃OS 247.31 252–254 Bulky aryl amino group; moderate yield (73%)
6-N-(o-tolylamino)-2-methylthio-3,4-dihydropyrimidin-4-one (8d) 2-SCH₃, 6-NH(o-tolyl) C₁₂H₁₃N₃OS 247.31 256–258 Ortho-substitution enhances steric effects
2-(Aminomethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one 2-CH₂NH₂, 6-cyclopropyl C₈H₁₁N₃O 165.19 Discontinued Cyclopropyl group increases lipophilicity
2-(aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride 2-CH₂NH₂·2HCl, 6-CH₃ C₆H₁₁Cl₂N₃O 212.09 Not reported Salt form improves aqueous solubility
6-Amino-2-methoxy-3,4-dihydropyrimidin-4-one 2-OCH₃, 6-NH₂ C₅H₇N₃O₂ 141.12 214–216 Methoxy group reduces electrophilicity
2-(6-chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one 6-C₂H₅, 2-(6-Cl-pyridin-3-yl) C₁₁H₁₁ClN₄O 266.69 Not reported Heterocyclic substituent; potential CNS activity
Pyrido[3,2-d]pyrimidin-4(1H)-one, 2-amino-6-chloro Fused pyrido ring, 2-NH₂, 6-Cl C₇H₅ClN₄O 196.60 Not reported Expanded aromatic system; enhanced π-stacking

Structural and Functional Insights

Substituent Effects on Reactivity: The chloro group at position 6 in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, methylthio groups (e.g., 8b, 8d) act as leaving groups, enabling further functionalization . Amino groups (e.g., 2-NH₂) contribute to hydrogen bonding, influencing solubility and biological target interactions. For instance, the dihydrochloride salt in improves bioavailability .

Impact of Aromatic and Heterocyclic Substituents: Compounds with aryl amino groups (e.g., 8b, 8d) exhibit higher melting points (>250°C) due to increased molecular rigidity and intermolecular interactions .

Steric and Electronic Modifications :

  • Cyclopropyl substituents () introduce steric hindrance and lipophilicity, which may optimize blood-brain barrier penetration .
  • Methoxy groups () reduce electrophilicity compared to chloro substituents, altering reaction pathways in synthetic chemistry .

Biological Activity

2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS No. 874-20-4) is a heterocyclic compound that has garnered attention for its biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview of its potential applications in medicinal chemistry.

  • Molecular Formula : C₅H₆ClN₃O
  • Molecular Weight : 159.57 g/mol
  • IUPAC Name : 2-amino-6-chloro-3-methylpyrimidin-4-one

The biological activity of this compound primarily involves the inhibition of key enzymes in nucleotide synthesis:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis. Inhibition leads to decreased nucleotide synthesis and cell proliferation.
  • Thymidylate Synthase (TS) : This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), another critical step in DNA synthesis.

These mechanisms suggest that the compound may have potential applications as an anti-cancer agent or an antimicrobial agent by targeting rapidly dividing cells.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Case Study : A study published in Molecules explored various derivatives against Mycobacterium tuberculosis (MTB). The compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against susceptible strains, indicating promising anti-tubercular activity .

Enzyme Inhibition Studies

Research has shown that this compound can effectively inhibit enzymes critical for various biological pathways:

EnzymeIC50 Value (µM)Reference
Dihydrofolate Reductase0.5
Thymidylate Synthase0.8

The low IC50 values suggest strong inhibitory potential, making it a candidate for further development in therapeutic contexts.

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. The presence of the amino and chloro groups at specific positions enhances its reactivity and interaction with target enzymes.

Comparison with Similar Compounds

Compound NameKey DifferencesBiological Activity
2-Amino-4-chloro-6-methylpyrimidineLacks the 3,4-dihydro functionalityWeaker enzyme inhibition
2-Amino-6-methyl-1,4-dihydropyrimidinNo chlorine atom at the 6-positionReduced activity

The unique substitution pattern of this compound contributes to its distinct biological profile compared to its analogs .

Applications in Drug Development

Given its potent biological activities, there are several potential applications for this compound in drug development:

  • Anticancer Agents : Due to its ability to inhibit enzymes involved in DNA synthesis.
  • Antimicrobial Agents : Particularly against resistant strains of bacteria and tuberculosis.
  • Research Probes : Useful for studying metabolic pathways involving nucleotide synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted aldehydes, urea/thiourea derivatives, and β-keto esters or acetylacetone. Catalysts like ZnCl₂ in refluxing solvents (e.g., n-heptane-toluene mixtures) improve yields by facilitating cyclization. Reaction optimization involves adjusting solvent polarity, temperature, and catalyst loading. For example, ZnCl₂-mediated reactions under reflux achieved yields up to 89% for structurally similar pyrimidinones . Purification via recrystallization from ethanol or acetone is recommended to isolate high-purity products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and confirming its purity?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹ and C=O at ~1700 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methyl groups at δ ~2.3 ppm and aromatic protons in pyrimidine rings) .
  • Melting Point Analysis : Validates purity, with deviations >2°C indicating impurities .
  • HPLC-MS : Quantifies purity and detects trace byproducts .

Advanced Research Questions

Q. How do structural modifications at the 3- and 6-positions influence the compound's pharmacological activity, particularly as a dihydrofolate reductase (DHFR) inhibitor?

  • Methodological Answer : Substituent effects can be evaluated via structure-activity relationship (SAR) studies. For example:

  • Chloro at C6 : Enhances electron-withdrawing effects, potentially increasing DHFR binding affinity.
  • Methyl at C3 : Improves lipophilicity and metabolic stability. Comparative assays with analogs (e.g., 4a-4f in ) show that electron-withdrawing groups (Cl, NO₂) enhance inhibitory activity, while methoxy groups reduce potency . IC₅₀ values from enzyme inhibition assays and molecular docking (e.g., AutoDock Vina) validate these trends .

Q. What strategies can resolve contradictions in pharmacological data when assessing efficacy across different in vitro models?

  • Methodological Answer :

  • Standardized Assay Conditions : Use consistent cell lines (e.g., HeLa for DHFR inhibition) and normalize data to positive controls (e.g., methotrexate) .
  • Data Normalization : Account for variations in cell viability assays (MTT/XTT) by expressing results as % inhibition relative to baseline .
  • Cross-Validation : Compare results with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .

Q. How can computational methods (e.g., molecular docking) be integrated with experimental data to elucidate binding mechanisms with target enzymes?

  • Methodological Answer :

  • Docking Workflow : Generate 3D enzyme structures (e.g., DHFR PDB: 1U72), optimize ligand geometry (DFT/B3LYP), and perform flexible docking to identify key interactions (e.g., hydrogen bonds with Asp27, hydrophobic contacts with Leu5) .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and free energy calculations (MM-PBSA) to validate docking scores .

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